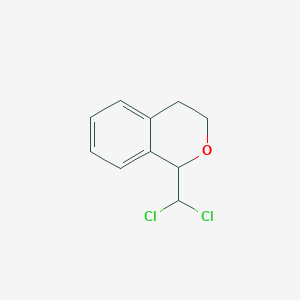

1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran

説明

1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran is a bicyclic organic compound featuring a benzopyran core substituted with a dichloromethyl group at the 1-position. The 3,4-dihydro modification indicates partial saturation of the pyran ring, reducing aromaticity and altering reactivity compared to fully unsaturated analogs.

特性

IUPAC Name |

1-(dichloromethyl)-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9-10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRMYOUUYRQALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran can be achieved through various methods. One common approach involves the reaction of benzopyran derivatives with dichloromethyl reagents under controlled conditions. For instance, the reaction of 3,4-dihydro-2H-1-benzopyran with dichloromethyl methyl ether in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4) can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzopyran aldehydes or acids, while reduction can produce benzopyran methyl derivatives.

科学的研究の応用

1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The dichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s reactivity with cytochrome P-450 enzymes, for example, can result in the inhibition of these enzymes and affect metabolic processes .

類似化合物との比較

Dichloromethyl-Substituted Aromatic Compounds

Example 1: (Dichloromethyl)benzene

- Structure : A benzene ring with a dichloromethyl substituent (CAS 98-87-3) .

- Key Differences: Unlike 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran, this compound lacks the fused bicyclic framework, leading to distinct electronic and steric profiles.

- Reactivity : Dichloromethyl aromatics are intermediates in aziridine synthesis via TDAE-mediated reactions, as seen in ortho-nitro(dichloromethyl)benzene derivatives . The benzopyran analog’s reactivity may differ due to steric hindrance from the fused ring.

Example 2: Halofuranones (e.g., EMX, BMX-3)

- Structure: Halogenated furanones like EMX (2-chloro-3-(dichloromethyl)-4-oxobutenoic acid) and BMX-3 (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) feature dichloromethyl groups on oxygen-rich heterocycles .

- Key Differences: These compounds exhibit higher electrophilicity due to electron-withdrawing carbonyl groups, contrasting with the benzopyran’s ether oxygen.

Benzopyran Derivatives

Example 1: 3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one

- Structure : A coumarin derivative with a methyl group and a ketone in the pyran ring (CAS 92-47-7) .

- Key Differences : The lactone group in this compound enhances polarity and hydrogen-bonding capacity compared to the dichloromethyl-substituted benzopyran. Safety data indicate respiratory irritation risks, suggesting similar precautions may apply to handling 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran .

Example 2: 1-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol hydrochloride

- Structure: A dihydrobenzopyran with aminomethyl and diol substituents .

- Key Differences: The hydrophilic diol and charged aminomethyl groups increase water solubility, unlike the dichloromethyl analog.

Dichloromethyl-Substituted Heterocycles

Example: 2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines

- Structure : Fused triazine-pyrazole systems with a dichloromethyl group .

- The triazine core enables DNA intercalation, whereas the benzopyran’s mode of action (if bioactive) remains unexplored .

Structural and Functional Insights

Table 1: Comparative Properties

Key Observations:

Steric Effects : Ortho-substituted dichloromethyl aromatics (e.g., nitro derivatives) show high trans-diastereoselectivity in aziridine synthesis due to steric hindrance . The benzopyran’s fused ring may impose similar steric constraints.

Electronic Effects: Halofuranones (EMX) exhibit enhanced electrophilicity compared to benzopyrans, influencing toxicity profiles .

生物活性

1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran is a compound belonging to the benzopyran class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran features a unique chemical structure that includes a dichloromethyl group, which enhances its reactivity and biological properties. The compound can be synthesized through various methods, including the reaction of benzopyran derivatives with dichloromethyl reagents under controlled conditions. For example, the synthesis can involve using titanium tetrachloride as a catalyst to yield high-purity products.

Antimicrobial Properties

Research indicates that 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Initial studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific biochemical pathways. The dichloromethyl group is believed to interact with nucleophilic sites in cellular targets, potentially leading to cellular damage or death in malignant cells .

The biological activity of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of critical enzymes involved in metabolic processes, such as cytochrome P-450 enzymes, which are essential for drug metabolism and detoxification .

Case Study 1: Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This finding highlights its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。